
3-Fluoro-5-iodoisonicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-5-iodoisonicotinaldehyde is an organic compound that belongs to the class of halogenated aldehydes It is characterized by the presence of both fluorine and iodine atoms attached to an isonicotinaldehyde backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-iodoisonicotinaldehyde typically involves halogenation reactions. One common method is the iodination of 3-fluoroisonicotinaldehyde using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile under controlled temperature conditions to ensure selective iodination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis by providing better control over reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions: 3-Fluoro-5-iodoisonicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The halogen atoms (fluorine and iodine) can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 3-Fluoro-5-iodoisonicotinic acid.
Reduction: 3-Fluoro-5-iodoisonicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Fluoro-5-iodoisonicotinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and advanced materials for electronics.
作用機序
The mechanism of action of 3-Fluoro-5-iodoisonicotinaldehyde is largely dependent on its chemical structure. The presence of both fluorine and iodine atoms can influence its reactivity and interaction with biological targets. For example, the fluorine atom can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can participate in halogen bonding, affecting molecular recognition and binding to target proteins.
類似化合物との比較
3-Fluoroisonicotinaldehyde: Lacks the iodine atom, making it less reactive in certain substitution reactions.
5-Iodoisonicotinaldehyde: Lacks the fluorine atom, which can reduce its lipophilicity and metabolic stability.
3-Chloro-5-iodoisonicotinaldehyde: Similar structure but with chlorine instead of fluorine, which can alter its chemical and biological properties.
Uniqueness: 3-Fluoro-5-iodoisonicotinaldehyde is unique due to the presence of both fluorine and iodine atoms, which confer distinct chemical reactivity and potential biological activity. This dual halogenation pattern can enhance its utility in various applications, making it a valuable compound in scientific research and industrial applications.
特性
分子式 |
C6H3FINO |
|---|---|
分子量 |
251.00 g/mol |
IUPAC名 |
3-fluoro-5-iodopyridine-4-carbaldehyde |
InChI |
InChI=1S/C6H3FINO/c7-5-1-9-2-6(8)4(5)3-10/h1-3H |
InChIキー |
XXUINTSAWKNPCU-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C=N1)I)C=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylicaciddihydrochloride](/img/structure/B13461470.png)
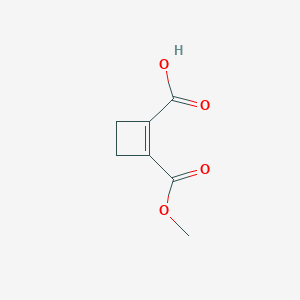
![2-(5-Ethyl-1H-[1,2,4]triazol-3-yl)-ethylamine](/img/structure/B13461483.png)
![Methyl 4-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13461486.png)
![4-[(2-Chloropyrimidin-4-yl)oxy]aniline dihydrochloride](/img/structure/B13461489.png)
![tert-butyl N-{2-[(fluorosulfonyl)amino]-2-methylpropyl}carbamate](/img/structure/B13461490.png)
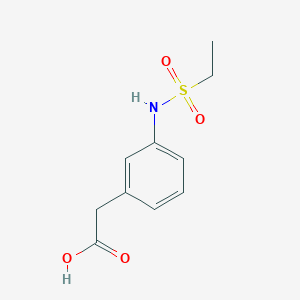
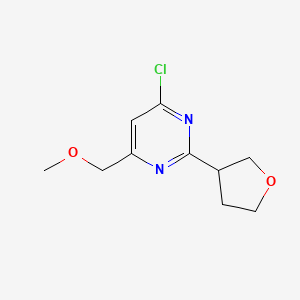
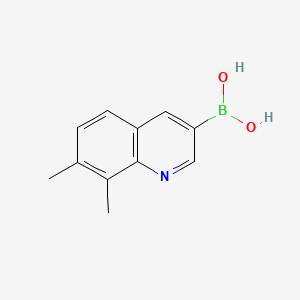
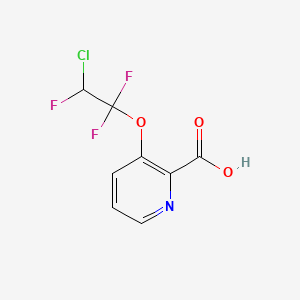
![8-(4-Methylbenzenesulfonyl)-8-azadispiro[3.0.5^{5}.2^{4}]dodecan-12-one](/img/structure/B13461545.png)
![2-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-ol hydrochloride](/img/structure/B13461557.png)
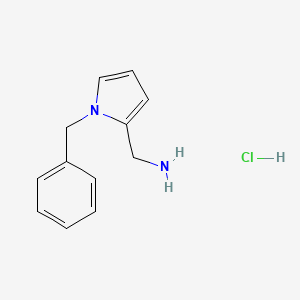
![1-[4-(Benzyloxy)phenyl]propan-2-ol](/img/structure/B13461562.png)
